molecular formula C5H10O2 B153257 Ethyl propionate CAS No. 105-37-3

Ethyl propionate

Cat. No. B153257
CAS RN: 105-37-3
M. Wt: 102.13 g/mol
InChI Key: FKRCODPIKNYEAC-UHFFFAOYSA-N
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Patent
US06329549B1

Procedure details

Experiments were conducted to evaluate catalyst compositions containing vanadium, which is known to be effective for oxidative dehydrogenation of IBA to MAA in the synthesis of methyl methacrylate from propionic acid and dimethyl ether. A sample of the catalyst chunks from Example 32 was crushed and sieved, and 1.46 grams (5.0 cm3) loaded into a reactor tube. The reactor effluent was analyzed online by gas chromatography. Results are given in Table 8. In Example 33, the temperature was set at 300° C. and GHSV was 920 hr−1. The 1% V2O5/SiO2 catalyst gave 30% conversion of PA and 23% conversion of DME. The catalyst gave a high selectivity to acetaldehyde, ethyl propionate, diethylketone and acetic acid byproducts at 300° C. In Example 34, the catalyst temperature was increased to 330° C. The 1% V2O5/SiO2 catalyst gave 20% PA conversion and maintained a substantial byproduct selectivity. The oxidative dehydrogenation activity of this catalyst is seen in its selectivity to acrylic acid of 1.3% at 330° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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Type
solvent
Reaction Step One
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reactant
Reaction Step Two
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reactant
Reaction Step Two
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reactant
Reaction Step Two
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reactant
Reaction Step Two
[Compound]
Name
V2O5 SiO2
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0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
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0 (± 1) mol
Type
solvent
Reaction Step Three
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catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1C=CC2NC=C(CC[CH2:12][C:13](O)=[O:14])C=2C=1.[C:16]([O:21][CH3:22])(=[O:20])[C:17](C)=[CH2:18].C(O)(=O)CC.COC>[V].C(O)(=O)C.C(C(CC)=O)C.COCCOC>[CH:13](=[O:14])[CH3:12].[C:16]([O:21][CH2:22][CH3:1])(=[O:20])[CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1)NC=C2CCCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC
Step Three
Name
V2O5 SiO2
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Name
Quantity
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Type
solvent
Smiles
COCCOC
Step Four
Name
Quantity
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Type
catalyst
Smiles
[V]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A sample of the catalyst chunks from Example 32 was crushed
FILTRATION
Type
FILTRATION
Details
sieved
CUSTOM
Type
CUSTOM
Details
1.46 grams (5.0 cm3) loaded into a reactor tube
CUSTOM
Type
CUSTOM
Details
Results
CUSTOM
Type
CUSTOM
Details
was set at 300° C.

Outcomes

Product
Details
Reaction Time
920 h
Name
Type
product
Smiles
C(C)=O
Name
Type
product
Smiles
C(CC)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.